1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as 1-acetyl-1,2,3,4-tetrahydro-4-quinolinol, is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a tetrahydroquinoline structure, which is integral to various biologically active molecules. The compound's IUPAC name reflects its structural components, indicating the presence of a hydroxyl group and an ethanone moiety.
This compound can be sourced from various chemical databases, including PubChem and BenchChem. It falls under the classification of organic compounds, specifically as a derivative of tetrahydroquinoline. Its molecular formula is , with a molecular weight of approximately 191.23 g/mol.
The synthesis of 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves several key steps:
This synthetic route emphasizes the importance of stereochemistry in the synthesis of tetrahydroquinoline derivatives.
The molecular structure of 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be represented with several structural identifiers:
InChI=1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3
This code provides a detailed representation of the compound's atomic arrangement and connectivity.
The compound features:
These structural characteristics contribute to its biological activity and potential applications in medicinal chemistry.
The chemical reactivity of 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one includes various transformations:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is primarily related to its interaction with biological targets:
Research indicates that derivatives of this compound exhibit potential anticancer activity by inhibiting specific pathways involved in tumor growth and proliferation .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are critical for understanding how the compound behaves under various conditions and its potential applications in research and industry.
The applications of 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one span several fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: